- Novel symmetrical ureas as modulators of protein arginine methyl transferases, Bioorganic & Medicinal Chemistry, 2013, 21(7), 2056-2067

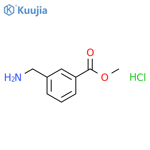

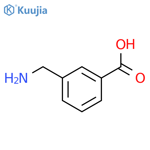

Cas no 93071-65-9 (Methyl 3-(aminomethyl)benzoate)

Methyl 3-(aminomethyl)benzoate Proprietà chimiche e fisiche

Nomi e identificatori

-

- Methyl 3-(aminomethyl)benzoate

- 3-(Aminomethyl)benzoic acid methyl ester

- 3-Aminomethyl-benzoic acid methyl ester

- Benzoic acid, 3-(aminomethyl)-, methyl ester

- 3-aminomethylbenzoic acid methyl ester

- 3-CARBOMETHOXYBENZYLAMINE

- 3-methoxycarbonyl benzylamine

- methyl 3-aminomethyl-benzoate

- (3-(Methoxycarbonyl)phenyl)methanamine

- m-(Methoxycarbonyl)benzylamine

- AKOS002337602

- EN300-57593

- BP-11962

- BDBM50232697

- SB40019

- METHYL3-(AMINOMETHYL)BENZOATE

- (3-(Methoxycarbonyl)Phenyl)Methanaminium

- OWBKDJSKHXGOJY-UHFFFAOYSA-N

- AB7438

- CHEMBL1778128

- 93071-65-9

- J-522661

- AS-44845

- DTXSID20383448

- SCHEMBL307892

- DB-079474

- ALBB-034388

- MFCD06797940

-

- MDL: MFCD06797940

- Inchi: 1S/C9H11NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3

- Chiave InChI: OWBKDJSKHXGOJY-UHFFFAOYSA-N

- Sorrisi: O=C(C1C=C(CN)C=CC=1)OC

Proprietà calcolate

- Massa esatta: 165.07900

- Massa monoisotopica: 165.079

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 12

- Conta legami ruotabili: 3

- Complessità: 159

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 52.3A^2

- XLogP3: 1.3

Proprietà sperimentali

- Densità: 1.121

- Punto di fusione: 37-39 ºC

- Punto di ebollizione: 280 ºC

- Punto di infiammabilità: 139 ºC

- PSA: 52.32000

- LogP: 1.63220

Methyl 3-(aminomethyl)benzoate Informazioni sulla sicurezza

Methyl 3-(aminomethyl)benzoate Dati doganali

- CODICE SA:2922499990

- Dati doganali:

Codice doganale cinese:

2922499990Panoramica:

2922499990 Altri amminoacidi e loro esteri e loro sali(eccetto quelli contenenti più di un gruppo contenente ossigeno). IVA: 17,0% Tasso di rimborso fiscale: 9,0% Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita) tariffa MFN: 6,5% tariffa generale: 30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale

Condizioni regolamentari:

A. Modulo di sdoganamento per le merci in entrata

B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:

P. Animali e piante importati\Quarantena di prodotti animali e vegetali

D.Animali e piante in uscita\Quarantena di prodotti animali e vegetali

R. Vigilanza sanitaria e ispezione degli alimenti importati

S. Vigilanza sanitaria e ispezione degli alimenti esportati

M. Ispezione delle merci importate

N. Ispezione delle merci all'esportazioneRiassunto:

SA:2922499990 altri amminoacidi, diversi da quelli contenenti più di un tipo di funzione ossigenata, e loro esteri; IVA: 17,0% aliquota di sconto fiscale: 9,0% Condizioni di supervisione: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno) tariffa MFN: 6,5% Tariffa generale: 30,0%

Methyl 3-(aminomethyl)benzoate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D597728-1g |

Methyl 3-(aminomethyl)benzoate |

93071-65-9 | 95% | 1g |

$485 | 2024-05-24 | |

| TRC | M286680-50mg |

Methyl 3-(Aminomethyl)benzoate |

93071-65-9 | 50mg |

$ 65.00 | 2022-06-04 | ||

| TRC | M286680-100mg |

Methyl 3-(Aminomethyl)benzoate |

93071-65-9 | 100mg |

$ 80.00 | 2022-06-04 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01711-25g |

Methyl 3-(aminomethyl)benzoate |

93071-65-9 | 95% | 25g |

$480 | 2023-09-07 | |

| eNovation Chemicals LLC | Y1129505-25g |

3-Aminomethyl-benzoic acid methyl ester |

93071-65-9 | 95% | 25g |

$435 | 2024-07-28 | |

| Enamine | EN300-57593-0.1g |

methyl 3-(aminomethyl)benzoate |

93071-65-9 | 0.1g |

$43.0 | 2023-02-09 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0135-1g |

3-Aminomethyl-benzoic acid methyl ester |

93071-65-9 | 96% | 1g |

381.62CNY | 2021-05-08 | |

| Enamine | EN300-57593-0.25g |

methyl 3-(aminomethyl)benzoate |

93071-65-9 | 0.25g |

$45.0 | 2023-02-09 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0135-5g |

3-Aminomethyl-benzoic acid methyl ester |

93071-65-9 | 96% | 5g |

1102.46CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0135-25g |

3-Aminomethyl-benzoic acid methyl ester |

93071-65-9 | 96% | 25g |

¥3322.7 | 2025-01-22 |

Methyl 3-(aminomethyl)benzoate Metodo di produzione

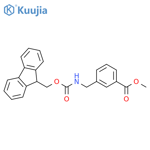

Synthetic Routes 1

Synthetic Routes 2

- 1,2,3-Triazole derivatives as histone deacetylase inhibitors and their preparation and use for the treatment of HDAC-related diseases, India, , ,

Synthetic Routes 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, rt

- Preparation of N-substituted (hetero)aryl, particularly furan-2-yl, carboxamides and related compounds as prostanoid EP2 receptor agonists, World Intellectual Property Organization, , ,

Synthetic Routes 4

- Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium Sulfinates, Journal of Organic Chemistry, 2019, 84(5), 2850-2861

Synthetic Routes 5

1.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ; 10 h, 90 °C

1.3 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 9 h, reflux

- The development of a novel transforming growth factor-β (TGF-β) inhibitor that disrupts ligand-receptor interactions, European Journal of Medicinal Chemistry, 2020, 189,

Synthetic Routes 6

- Heterocyclic naphthalene amides having leukotriene-antagonistic action, World Intellectual Property Organization, , ,

Synthetic Routes 7

- Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase, Bioorganic & Medicinal Chemistry, 2003, 11(19), 4189-4206

Synthetic Routes 8

- Bromination by means of sodium monobromoisocyanurate (SMBI), Organic & Biomolecular Chemistry, 2003, 1(14), 2506-2511

Synthetic Routes 9

- Sulfonamide-benzoic acid derivatives as GPAT inhibitors and their preparation, pharmaceutical compositions and use in the treatment of obesity, World Intellectual Property Organization, , ,

Synthetic Routes 10

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

- Preparation of aromatic amides as kv2.1 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 11

- Preparation of pyrazolylalkylamide derivatives for use as 5-lipoxygenase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 12

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

- 1,2,3-Triazole derivatives as histone deacetylase inhibitors and their preparation and use for the treatment of HDAC-related diseases, World Intellectual Property Organization, , ,

Synthetic Routes 13

- Design and Synthesis of Small Molecule Glycerol 3-Phosphate Acyltransferase Inhibitors, Journal of Medicinal Chemistry, 2009, 52(10), 3317-3327

Synthetic Routes 14

Synthetic Routes 15

- Aminoalkylbenzamide peptidomimetic compounds for inhibiting farnesyl-protein transferase, and their preparation, United States, , ,

Synthetic Routes 16

1.2 Reagents: Water ; 1 h, rt

- Cation-Transporting Peptides: Scaffolds for Functionalized Pores?, Chemistry - A European Journal, 2015, 21(28), 10179-10184

Synthetic Routes 17

1.2 Solvents: Dichloromethane ; overnight, rt

- N-benzyl sulfonamides and related derivatives as 11β-HSD1 inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,

Synthetic Routes 18

1.2 Reagents: Sodium carbonate

- Tripodal Tris-tacn and Tris-dpa Platforms for Assembling Phosphate-Templated Trimetallic Centers, Journal of the American Chemical Society, 2010, 132(49), 17366-17369

Synthetic Routes 19

- Molecular meccano. 34. Combining different hydrogen-bonding motifs to self-assemble interwoven superstructures, Chemistry - A European Journal, 1998, 4(4), 577-589

Synthetic Routes 20

1.2 Reagents: Hydroxylamine Solvents: Water ; 15 min, rt

- Transamination of Aromatic Aldehydes to Primary Arylmethylamines, Organic Letters, 2023, 25(21), 3876-3880

Methyl 3-(aminomethyl)benzoate Raw materials

- 3-(Aminomethyl)benzoic acid

- Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate

- Methyl 3-(aminomethyl)benzoate Hydrochloride

- Methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate

- Benzoic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, methyl ester

- Methyl 3-formylbenzoate

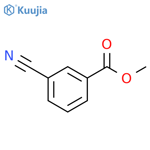

- 3-Cyanobenzoic Acid Methyl Ester

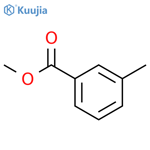

- Methyl 3-methylbenzoate

- methyl 3-(azidomethyl)benzoate

Methyl 3-(aminomethyl)benzoate Preparation Products

Methyl 3-(aminomethyl)benzoate Letteratura correlata

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

93071-65-9 (Methyl 3-(aminomethyl)benzoate) Prodotti correlati

- 6757-31-9(Methyl 4-carbamoylbenzoate)

- 106748-24-7(Methyl 3-carbamoylbenzoate)

- 366-84-7(Ethyl 4-(aminomethyl)benzoate)

- 18469-52-8(Methyl 4-(aminomethyl)benzoate)

- 922163-35-7(methyl 3-(methylamino)methylbenzoate)

- 5921-83-5(HEPTAN-3-YLACETATE)

- 1804842-83-8(Methyl 2-bromo-4-cyano-5-(difluoromethyl)pyridine-3-carboxylate)

- 1256561-96-2(5-(bromomethyl)-4-chloro-1-methyl-1H-Imidazole)

- 899761-44-5(3-(2,5-dimethylbenzenesulfonyl)-N-(2-ethoxyphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

- 2228878-08-6(2-(methylsulfanyl)phenylmethanesulfonamide)